molecular formula C14H20N2O B142877 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)ethanone CAS No. 125743-59-1

1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)ethanone

Cat. No. B142877
M. Wt: 232.32 g/mol
InChI Key: KMDROOZVJSEIKV-UHFFFAOYSA-N
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Description

1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)ethanone is a chemical compound with the CAS Number: 26586-55-0 and a molecular weight of 218.3 . Its IUPAC name is 1-[4-(4-methyl-1-piperazinyl)phenyl]ethanone .


Molecular Structure Analysis

The molecular structure of this compound includes a 4-methylpiperazin-1-yl group attached to a phenyl group, which is further attached to an ethanone group . The InChI code for this compound is 1S/C13H18N2O/c1-11(16)12-3-5-13(6-4-12)15-9-7-14(2)8-10-15/h3-6H,7-10H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 99 - 102 degrees Celsius .

Safety And Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302, H312, H332 indicating that it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-12(17)14-5-3-13(4-6-14)11-16-9-7-15(2)8-10-16/h3-6H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDROOZVJSEIKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618299
Record name 1-{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)ethanone

CAS RN

125743-59-1
Record name 1-{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

0.73 g of 4-(4-methyl-piperazin-1-yl-methyl)-benzonitrile (3.40 mmol) were dissolved in toluene (13 ml) and added to a solution of 3 M methyl magnesium bromide in diethyl ether (3.4 ml, 10.2 mmol) under nitrogen atmosphere. The resulting suspension was heated under reflux for 4 hours. The reaction was cooled down to 0° C., acidified with 10% HCl and then heated under reflux for 1 hour. The two phases were separated and the aqueous phase rinsed with AcOEt, then brought to basic conditions with NH4OH and extracted with DCM. The organic phase was dried over Na2SO4 and concentrated in vacuo to dryness to obtain 0.71 g of 1-[4-(4-methyl-piperazin-1-yl-methyl)-phenyl]-ethanone as a yellow oil.
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0.73 g
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3.4 mL
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Synthesis routes and methods II

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